

# Zorifertinib versus gefitinib erlotinib intracranial progression-free survival

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## Compound Focus: Zorifertinib

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## Efficacy and Safety Comparison

Endpoint	Zorifertinib	Gefitinib/Erlotinib (Control)	Hazard Ratio (HR) & p-value
Systemic Median PFS (Primary Endpoint)	9.6 months [1] [2]	6.9 months [1] [2]	HR: 0.719 (95% CI: 0.580-0.893); p=0.0024 [1] [2]
Intracranial Median PFS (by BICR, mRECIST1.1)	17.9 months [3]	Not reported (Inferior to Zorifertinib)	HR: 0.467 (95% CI: 0.352-0.619); p=0.0018 [4] [3]
Intracranial PFS (by Investigator, RANO-BM)	Not reported	Not reported	HR: 0.627 (95% CI: 0.466-0.844) [4] [2]
Overall Survival (OS)	37.3 months (estimated, in subgroup with subsequent 3rd-gen TKI) [4] [3]	31.8 months (estimated, in subgroup with subsequent 3rd-gen TKI) [4] [3]	HR: 0.833 (95% CI: 0.524-1.283); OS data was immature [4] [1]

Endpoint	Zorifertinib	Gefitinib/Erlotinib (Control)	Hazard Ratio (HR) & p-value
Safety Profile	Manageable, consistent with prior data [1] [2]	Known safety profile of first-gen EGFR-TKIs [4]	-

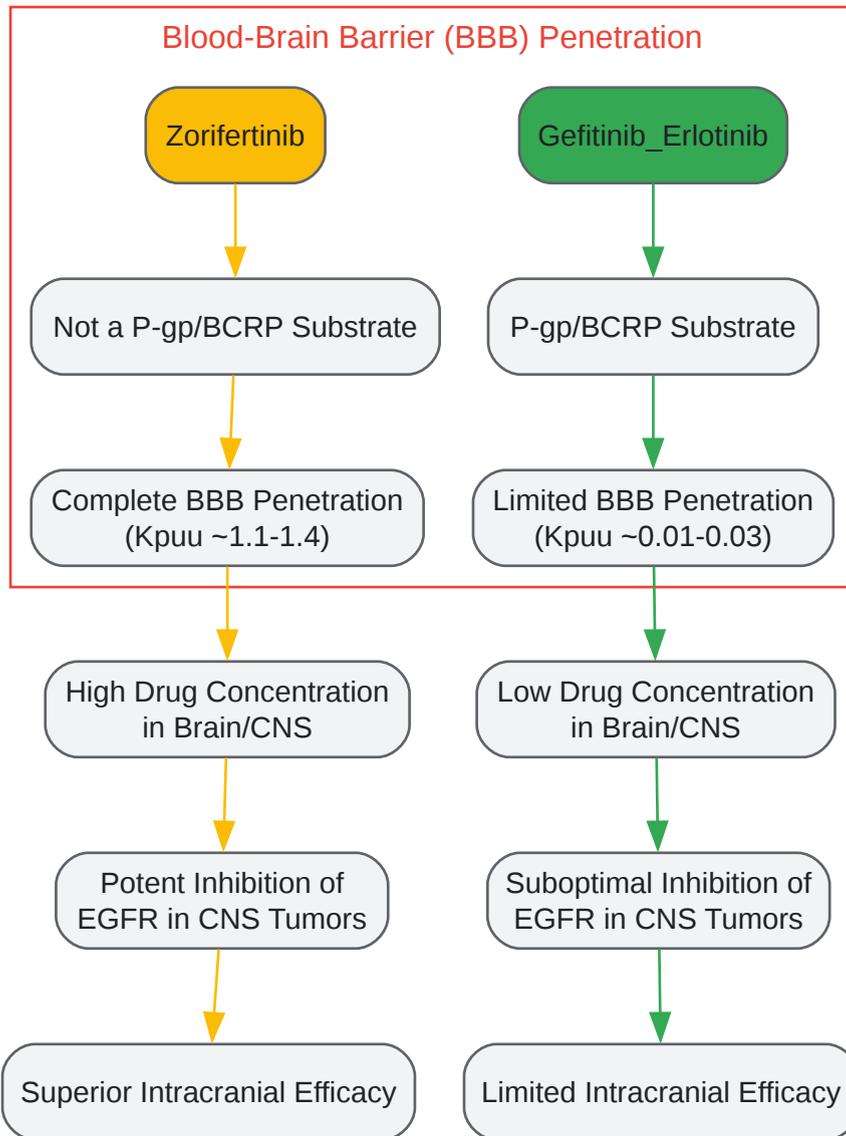
## Experimental Methodology of the EVEREST Trial

The data in the table above is derived from the pivotal **EVEREST trial (NCT03653546)**, a multi-national, randomized, phase 3 study designed to provide high-quality evidence [4].

- **Trial Design:** The study was a randomized, controlled, phase 3 trial [4].
- **Patient Population:** It enrolled 439 patients with untreated, advanced **EGFR-mutant (Exon 19Del or L858R) NSCLC** and at least one measurable, non-irradiated CNS metastasis (symptomatic or asymptomatic) [4] [1].
- **Intervention:** Patients were randomized **1:1** to receive either **Zorifertinib (200 mg twice daily)** or a control drug (**gefitinib 250 mg or erlotinib 150 mg once daily**) [4] [3].
- **Primary Endpoint:** **Blinded Independent Central Review (BICR)-assessed Progression-Free Survival (PFS)** based on RECIST 1.1 criteria [4] [1].
- **Key Secondary Endpoints:** These included **Intracranial PFS**, assessed by BICR using modified RECIST 1.1 and by investigators using RANO-BM criteria, overall survival, and safety [4] [2].

## Mechanism of Action and CNS Penetration

The superior intracranial efficacy of **zorifertinib** is attributed to its unique design, which optimizes penetration of the blood-brain barrier (BBB) [4] [5].



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The diagram illustrates the key pharmacological difference: **Zorifertinib** is not a substrate for efflux pumps (P-glycoprotein and breast cancer resistance protein), allowing it to achieve high concentrations in the CNS [4] [6]. In contrast, first-generation TKIs like gefitinib and erlotinib are efflux pump substrates, resulting in limited brain penetration and suboptimal intracranial disease control [5] [7].

## Interpretation and Clinical Context

- **Sequential Therapy Potential:** A key finding is that many patients (59%) who progressed on **zorifertinib** developed a T790M resistance mutation, making them eligible for subsequent therapy

with a third-generation EGFR-TKI like osimertinib [6]. The sequential use of **zorifertinib** followed by a third-generation TKI showed a promising trend toward extended overall survival [4] [3].

- **Comparison with Osimertinib:** While the EVEREST trial did not directly compare **zorifertinib** with the third-generation TKI osimertinib, it's important to note that osimertinib also has good BBB penetration and is a standard of care [7] [8]. The unique position of **zorifertinib** is as the first EGFR-TKI **specifically designed and approved** for the first-line treatment of EGFR-mutant NSCLC with CNS metastases [3].

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